N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Brand Name: Vulcanchem
CAS No.: 895472-12-5
VCID: VC4453087
InChI: InChI=1S/C18H14BrFN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23)
SMILES: C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Br
Molecular Formula: C18H14BrFN2O3S2
Molecular Weight: 469.34

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

CAS No.: 895472-12-5

Cat. No.: VC4453087

Molecular Formula: C18H14BrFN2O3S2

Molecular Weight: 469.34

* For research use only. Not for human or veterinary use.

N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide - 895472-12-5

Specification

CAS No. 895472-12-5
Molecular Formula C18H14BrFN2O3S2
Molecular Weight 469.34
IUPAC Name N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Standard InChI InChI=1S/C18H14BrFN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23)
Standard InChI Key JFLKAKMWQULYLD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central thiazole ring (C₃H₃NS) substituted at position 4 with a 4-bromophenyl group and at position 2 with a propanamide linker. The propanamide chain terminates in a 4-fluorophenylsulfonyl moiety, creating a hybrid structure that merges lipophilic (bromophenyl, fluorophenyl) and polar (sulfonyl, amide) domains. This balance enhances membrane permeability while maintaining solubility .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential functionalization of the thiazole core (Table 1):

Table 1: Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference Analog
1Thiazole ring formationα-Bromo-4-bromoacetophenone + thiourea, EtOH, Δ78%
2Sulfonylation of propanamide4-Fluorobenzenesulfonyl chloride, DCM, Et₃N65%
3Amide couplingEDC/HOBt, DMF, rt82%

Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the cornerstone method, where α-bromo-4-bromoacetophenone reacts with thiourea under refluxing ethanol. Iodine catalysis enhances cyclization efficiency .

Sulfonylation and Amidation

Post-thiazole formation, the propanamide side chain is sulfonylated using 4-fluorobenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Subsequent amide coupling with 2-amino-4-(4-bromophenyl)thiazole employs carbodiimide chemistry (EDC/HOBt) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderate in DMSO (>10 mM), low in aqueous buffers (<1 mM at pH 7.4)

  • Stability: Stable at −20°C for 12 months; degrades by 15% after 48 h at 37°C in plasma .

Spectroscopic Data

IR (KBr, cm⁻¹):

  • 3270 (N–H stretch, amide)

  • 1675 (C=O, amide I)

  • 1320, 1145 (S=O asym/sym stretch)

  • 665 (C–Br bend)

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, thiazole-H)

  • δ 7.89–7.43 (m, 8H, Ar–H)

  • δ 3.52 (t, 2H, CH₂-SO₂)

  • δ 2.98 (t, 2H, CH₂-CO)

Biological Activity and Mechanism

Antimicrobial Efficacy

Table 2: Antimicrobial Activity (MIC, μg/mL)

OrganismMIC (Compound)MIC (Control)
Staphylococcus aureus8.2Norfloxacin (1.5)
Escherichia coli32.7Norfloxacin (2.0)
Candida albicans16.3Fluconazole (4.0)

The bromophenyl group enhances Gram-positive targeting by disrupting cell wall synthesis, while the sulfonyl moiety may inhibit dihydropteroate synthase (DHPS) .

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells:

  • IC₅₀: 12.4 μM (vs. 5-FU at 8.7 μM)

  • Mechanism: Downregulates Bcl-2 and activates caspase-3, inducing apoptosis .

Structure-Activity Relationships (SAR)

Role of Substituents

  • 4-Bromophenyl: Critical for DNA intercalation and topoisomerase II inhibition .

  • 4-Fluorophenylsulfonyl: Enhances metabolic stability and kinase selectivity .

Comparative Analysis with Analogs

Table 3: Analog Comparison

CompoundAnticancer IC₅₀ (μM)Antibacterial MIC (μg/mL)
Target compound12.48.2 (S. aureus)
N-(4-(4-Cl-phenyl)thiazol-2-yl)18.914.5
3-(Phenylsulfonyl)propanamide>5032.7

The bromine atom’s electron-withdrawing effect improves DNA binding affinity over chlorine analogs .

Pharmacokinetic and Toxicity Profiling

ADME Properties (Predicted)

  • LogP: 3.1 (optimal for blood-brain barrier penetration)

  • t₁/₂: 6.2 h (human liver microsomes)

  • CYP Inhibition: Moderate inhibitor of CYP3A4 .

Acute Toxicity

  • LD₅₀ (mouse): 320 mg/kg (oral)

  • hERG Inhibition: IC₅₀ > 30 μM (low cardiac risk) .

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